molecular formula C14H28O B1294971 3-Tetradecanone CAS No. 629-23-2

3-Tetradecanone

Cat. No. B1294971
CAS RN: 629-23-2
M. Wt: 212.37 g/mol
InChI Key: OCHYRSKMMMYUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tetradecanone, also known as tetradecan-3-one, is a chemical compound with the molecular formula C14H28O . It has a molecular weight of 212.3715 .


Molecular Structure Analysis

The IUPAC Standard InChI for 3-Tetradecanone is InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h3-13H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCCC(=O)CC .


Physical And Chemical Properties Analysis

3-Tetradecanone has a molecular weight of 212.37 g/mol . It has a XLogP3 value of 5.6, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . It has 11 rotatable bonds . Its exact mass and monoisotopic mass are both 212.214015512 g/mol . Its topological polar surface area is 17.1 Ų . It has 15 heavy atoms . Its complexity, as computed by Cactvs, is 140 .

Scientific Research Applications

Extraction of Nd(III) from Nitric Acid Medium

3-Tetradecanone is relevant in the extraction of trivalent actinides like Nd(III) from high-level liquid waste. The study by Swami & Venkatesan (2019) focuses on the use of long chain aliphatic alcohols, such as 3-Tetradecanone, in controlling third phase formation during solvent extraction processes. This highlights its significance in nuclear waste management and recycling of valuable materials.

Potential in Agriculture, Pharmacy, and Cosmetic Industries

3-Tetradecanone derivatives, specifically monohydroxy tetradecanoic acids, have shown promising results in agriculture, pharmacy, and cosmetic industries. The study by Sokmen et al. (2014) demonstrates their potential as novel urease and elastase inhibitors, as well as antioxidants. These properties make them useful in a range of applications from pest control to skin care products.

properties

IUPAC Name

tetradecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHYRSKMMMYUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212073
Record name Tetradecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 34 deg C; [ChemIDplus] Solid; [Sigma-Aldrich MSDS]
Record name Tetradecan-3-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11582
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3-Tetradecanone

CAS RN

629-23-2
Record name 3-Tetradecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Tetradecanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Tetradecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetradecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-TETRADECANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A6HE775UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Tetradecanone
Reactant of Route 2
Reactant of Route 2
3-Tetradecanone
Reactant of Route 3
Reactant of Route 3
3-Tetradecanone
Reactant of Route 4
Reactant of Route 4
3-Tetradecanone
Reactant of Route 5
Reactant of Route 5
3-Tetradecanone
Reactant of Route 6
Reactant of Route 6
3-Tetradecanone

Citations

For This Compound
102
Citations
MK Pulliam, MT Gude, AS Teja - Journal of Chemical and …, 1995 - ACS Publications
… A typical trace of the temperature—time behavior for 3-tetradecanone using this apparatus … decrease with time, which indicates that 3-tetradecanone is thermally unstable in the critical …
Number of citations: 10 pubs.acs.org
OH Griffith - The Journal of Chemical Physics, 1965 - pubs.aip.org
… 3, the ESR spectra of the x-irradiated 3-tetradecanoneurea compound are complicated by the presence of one or more additional radicals. All radicals present have roughly the same …
Number of citations: 29 pubs.aip.org
NF Muanda, A Dicko, R Soulimani - Journal of Natural …, 2010 - scholar.archive.org
The leaves of Ficus capensis were investigated for the phytochemicals, antioxidant, anti-inflammation and antibacterial properties. Three samples were evaluated; EO (essential oils) …
Number of citations: 62 scholar.archive.org
AD Bossou, S Mangelinckx… - Parasites & …, 2013 - parasitesandvectors.biomedcentral …
… tinctorium in the current study is dominated by 3-tetradecanone (48.3%). 3-hexadecanone (7.4%), 2-… [66], in the tubercle essential oil which contained 3-tetradecanone (64.6%), 3-…
CF Yin, Y Xu, T Li, NY Zhou - Environmental Microbiology, 2022 - Wiley Online Library
… is also capable of utilizing alkanes with different lengths of chain (up to C36) as well as their derived alkane sub-terminal oxidation substrates (2-tetradecanol as well as 3-tetradecanone…
F Benoit-Vical, A Valentin, M Mallié… - Journal of Essential Oil …, 2001 - Taylor & Francis
… The most abundant components were the 3-tetradecanone and tetradecyl acetate. The component with RI 1781 (1-hydroxy-3-tetradecanone) wasalreadyidentifiedby Addae-Mensahetal…
Number of citations: 39 www.tandfonline.com
Z Yang, S Luo, W Quan - papers.ssrn.com
… hexenal, cis-3-hexenyl-acetate, hexanol, cis-3-Hexen-1-ol, trans-2-Hexen-1-ol, decanal, linalool, bornyl acetate, β-caryophyllene, 2-undecanone, borneol, decanal and 3-tetradecanone…
Number of citations: 0 papers.ssrn.com
H Guo, X Xue, C Nan, X Liu, Z Wang… - E3S Web of …, 2019 - e3s-conferences.org
… The specific chemical composition of Mahonia fortunei is from tetradecane (8.709%) and 3tetradecanone (7.226%), and the specific chemical composition of Mahonia bealei (Fort.) Carr…
Number of citations: 3 www.e3s-conferences.org
WW Brandt - Journal of the American Chemical Society, 1963 - ACS Publications
… The paraffinic chains of 3-tetradecanone are likely to bury the carbonyl group,at least part of the time, judging from the calculations of Taylor.22 The H-bonding tendency is, accordingly, …
Number of citations: 5 pubs.acs.org
KJ Kramer, RW Beeman, WE Speirs… - Journal of the Kansas …, 1985 - JSTOR
The effects of 2-tridecanone and 31 analogues on the reproduction and mortality of stored product insects were determined. The parent compound suppressed progeny development of …
Number of citations: 6 www.jstor.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.